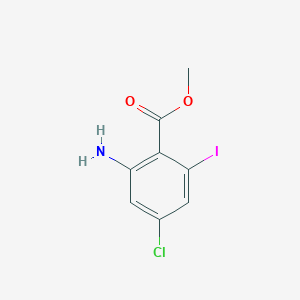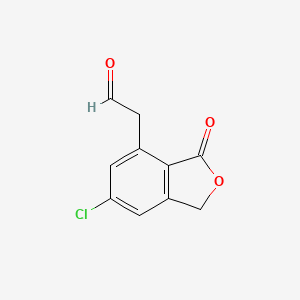
2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde is an organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde typically involves a series of organic reactions. One common method includes the reaction of 6-chloro-3-oxo-1H-2-benzofuran with acetaldehyde under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a similar core structure.
6-chloro-3-oxo-1H-2-benzofuran: A closely related compound with similar properties.
2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)ethanol: A reduced form of the target compound
Uniqueness
2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H7ClO3 |
|---|---|
Molecular Weight |
210.61 g/mol |
IUPAC Name |
2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde |
InChI |
InChI=1S/C10H7ClO3/c11-8-3-6(1-2-12)9-7(4-8)5-14-10(9)13/h2-4H,1,5H2 |
InChI Key |
JQTARRFFGCHTSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CC=O)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[4-(4-nitropyrazol-1-yl)piperidin-1-yl]piperidine](/img/structure/B13868304.png)
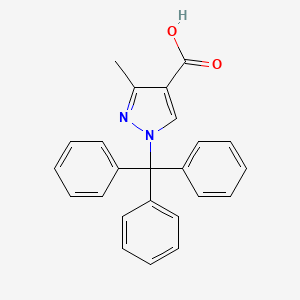
![phenyl {2-chloro-4-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}carbamate](/img/structure/B13868317.png)

![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3,5-dicarboxylic acid](/img/structure/B13868325.png)

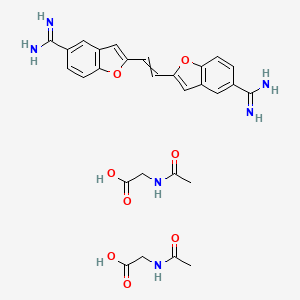
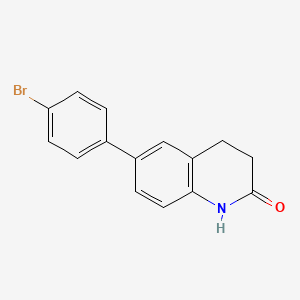
![4-Methoxy-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoic acid](/img/structure/B13868362.png)

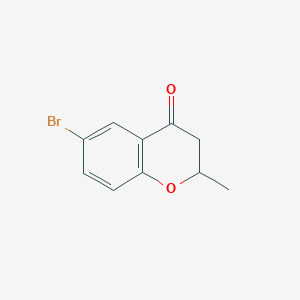
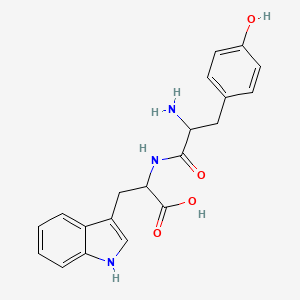
![N-[2-[2-Quinolyl]ethyl]succinimide](/img/structure/B13868379.png)
